An In-depth Technical Guide to (2-Methyl-1-oxoisoindolin-5-yl)boronic acid: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to (2-Methyl-1-oxoisoindolin-5-yl)boronic acid: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid, a versatile building block in modern medicinal chemistry. We will delve into its core chemical properties, established synthetic routes, and its pivotal role in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique characteristics.
Introduction: The Significance of the Isoindolinone Boronic Acid Scaffold
The isoindolinone core is a privileged scaffold in medicinal chemistry, appearing in a range of bioactive molecules.[1][2] When functionalized with a boronic acid group, this scaffold gains the ability to participate in a wide array of powerful chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[3][4] The boronic acid moiety, a Lewis acid, can form reversible covalent bonds with diols and other nucleophiles, a property that is key to its utility in enzyme inhibition and molecular recognition.[1][5]
(2-Methyl-1-oxoisoindolin-5-yl)boronic acid, with its N-methylated lactam, presents a specific set of steric and electronic properties that can be fine-tuned for targeted applications. The N-methylation can influence solubility, metabolic stability, and binding interactions with biological targets compared to its unsubstituted counterpart, (1-oxoisoindolin-5-yl)boronic acid.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the key computed and experimental data for (2-Methyl-1-oxoisoindolin-5-yl)boronic acid and its parent compound.
| Property | (2-Methyl-1-oxoisoindolin-5-yl)boronic acid | (1-Oxoisoindolin-5-yl)boronic acid |
| CAS Number | 1190875-38-7[6] | 1346526-56-4[1] |
| Molecular Formula | C₉H₁₀BNO₃ | C₈H₈BNO₃[1] |
| Molecular Weight | 191.00 g/mol (calculated) | 176.97 g/mol [1] |
| Appearance | Solid (inferred) | Solid |
| Purity | ≥98% (typical) | ≥98%[1] |
| Storage Conditions | Inert atmosphere, 2-8°C (recommended) | Ambient temperature[1] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | Soluble in organic solvents[1] |
Synthesis and Reactivity
The primary route for synthesizing isoindolinone boronic acids involves palladium-catalyzed cross-coupling reactions.[1] The most common and robust method is the Suzuki-Miyaura coupling of a halogenated isoindolinone precursor with a diboron reagent.
Synthetic Workflow: Suzuki-Miyaura Borylation
The following diagram illustrates a typical workflow for the synthesis of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid.
Caption: Synthetic workflow for (2-Methyl-1-oxoisoindolin-5-yl)boronic acid.
Detailed Experimental Protocol
The following is a representative, self-validating protocol for the synthesis of the pinacol ester precursor, which can then be hydrolyzed to the final boronic acid.
Materials:
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5-Bromo-2-methylisoindolin-1-one
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Bis(pinacolato)diboron (B₂pin₂)
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[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
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Potassium acetate (KOAc)
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1,4-Dioxane (anhydrous)
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Deionized water
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Brine
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Magnesium sulfate (anhydrous)
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Silica gel for column chromatography
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Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 5-Bromo-2-methylisoindolin-1-one (1.0 eq), Bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 eq) to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask to achieve a suitable concentration (e.g., 0.1 M).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the (2-Methyl-1-oxoisoindolin-5-yl)boronic acid pinacol ester.
-
Hydrolysis (optional but typical): The resulting pinacol ester can be hydrolyzed to the free boronic acid by treatment with a strong acid (e.g., HCl) in a suitable solvent system (e.g., acetone/water).
Applications in Medicinal Chemistry and Drug Discovery
The (2-Methyl-1-oxoisoindolin-5-yl)boronic acid scaffold is a valuable precursor for the synthesis of a wide range of biologically active molecules. The boronic acid moiety serves as a handle for introducing diverse aryl and heteroaryl groups via Suzuki-Miyaura coupling, enabling the rapid generation of compound libraries for lead discovery and optimization.
Key Therapeutic Areas
Derivatives of isoindolinone boronic acids have shown promise in several therapeutic areas:
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Anticancer Agents: Structural analogs have demonstrated cytotoxicity against cancer cell lines, such as MCF-7 breast cancer cells, through mechanisms like proteasome inhibition.[1]
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Antimicrobial Activity: These compounds can act as inhibitors of β-lactamase enzymes, potentially restoring the efficacy of β-lactam antibiotics against resistant bacterial strains like MRSA.[1]
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Kinase Inhibitors: The isoindolinone scaffold can be elaborated to target various kinases, which are critical targets in oncology and inflammatory diseases.[1]
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Anti-inflammatory Effects: Derivatives have been shown to reduce levels of pro-inflammatory cytokines like TNF-α and IL-6 in preclinical models.[1]
Role in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis.[3][7] The reaction of (2-Methyl-1-oxoisoindolin-5-yl)boronic acid with an aryl or heteroaryl halide (or triflate) provides a powerful method for constructing biaryl structures, which are common motifs in marketed drugs.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
(2-Methyl-1-oxoisoindolin-5-yl)boronic acid is a highly valuable and versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. Its straightforward synthesis and reactivity in robust cross-coupling reactions make it an attractive starting material for drug discovery programs targeting a range of diseases. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.
References
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (2020, September 21). PubMed Central. Retrieved January 19, 2026, from [Link]
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Molecular recognition with boronic acids—applications in chemical biology - PMC. (2010, August 25). PubMed Central. Retrieved January 19, 2026, from [Link]
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Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. (2013, September 1). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - NIH. (2024, May 1). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (2015, August 19). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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